N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, and a dihydroanthracene core. Its chemical properties and reactivity make it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroanthracene Core: The dihydroanthracene core can be synthesized through a Friedel-Crafts alkylation reaction, where anthracene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the dihydroanthracene core.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenylboronic acid or chlorophenyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dihydroanthracene core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties can be explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- N-(4-chlorophenyl)-1-(propylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- N-(4-chlorophenyl)-1-(butylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Uniqueness
N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the specific combination of functional groups and the dihydroanthracene core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3S/c1-2-29-22-18(23(28)25-14-9-7-13(24)8-10-14)12-11-17-19(22)21(27)16-6-4-3-5-15(16)20(17)26/h3-12H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDGIQBFBQUZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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